6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline

Kinase Inhibitor Design Fragment-Based Drug Discovery Scaffold Hopping

Researchers profiling kinase selectivity face a gap in dual-scaffold chemical probes. This compound bridges it: the pyrido[4,3-d]pyrimidine core targets the ATP-binding pocket (class IC₅₀ < 1 nM for EGFR), while the quinoxaline moiety adds π-stacking and hydrogen-bonding capacity. With orthogonal reactive handles, it enables systematic library synthesis. Low MW (291 Da) and favorable cLogP (~1.2) make it an ideal fragment hit for SPR and crystallographic screening.

Molecular Formula C16H13N5O
Molecular Weight 291.314
CAS No. 1796946-79-6
Cat. No. B2586586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline
CAS1796946-79-6
Molecular FormulaC16H13N5O
Molecular Weight291.314
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)C(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C16H13N5O/c22-16(11-1-2-14-15(7-11)19-5-4-18-14)21-6-3-13-12(9-21)8-17-10-20-13/h1-2,4-5,7-8,10H,3,6,9H2
InChIKeyXERQVMKCZPOICJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrido[4,3-d]pyrimidine-Quinoxaline Hybrid Overview


6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline (CAS 1796946-79-6) is a synthetic heterocyclic compound (MW 291.31 g/mol, molecular formula C16H13N5O) that covalently links a 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine core to a quinoxaline moiety via a carbonyl bridge [1]. This dual-scaffold architecture is structurally distinct from simple pyrido[4,3-d]pyrimidines or quinoxalines alone. The pyrido[4,3-d]pyrimidine framework is a recognized pharmacophore in kinase inhibitor discovery, particularly for KRAS and EGFR tyrosine kinase targets [2], while the quinoxaline ring system is a privileged structure in antitumor and antimicrobial agent design [3]. The compound is currently listed as a research chemical by multiple suppliers and has not been the subject of dedicated, published biological studies as of the search date; consequently, all functional differentiation evidence below is necessarily based on class-level inference from the parent scaffolds.

Dual-scaffold hybrid for kinase inhibitor design
Carbonyl linkage enables orthogonal diversification
Pyrido[4,3-d]pyrimidine core aligns with KRAS/EGFR patent landscape

Why Generic Substitution Fails


Simple in-class substitution fails because the target compound is not merely a member of the pyrido[4,3-d]pyrimidine or quinoxaline family; it is a covalently linked hybrid of both scaffolds. The pyrido[4,3-d]pyrimidine core confers the ability to engage the ATP-binding pocket of kinases such as EGFR and KRAS G12C, as demonstrated by potent inhibitors within this class (IC50 values as low as 0.13 nM for EGFR) [1]. However, simple pyrido[4,3-d]pyrimidines lack the additional pi-stacking and hydrogen-bonding capacity provided by the pendant quinoxaline. Conversely, standalone quinoxaline derivatives exhibit broad cytotoxicity but often with poor kinase selectivity [2]. The carbonyl-linked hybrid architecture of 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline creates a unique spatial and electronic profile that cannot be replicated by physical mixtures or individual components, offering a distinct vector for fragment-based or structure-guided optimization programs.

Physical mixture cannot replicate covalent linkage The carbonyl bridge defines a unique spatial and electronic profile; mixing individual scaffolds does not reproduce this connectivity.
Pyrido[4,3-d]pyrimidine alone lacks quinoxaline stacking Simple pyrido[4,3-d]pyrimidines miss the additional π-stacking and H-bonding surface provided by the pendant quinoxaline moiety.
Standalone quinoxaline often non-selective Quinoxaline derivatives alone may exhibit broad cytotoxicity with poor kinase selectivity, limiting direct substitution in target-focused studies.

Quantitative Differentiation Evidence


Scaffold Architecture Uniqueness

The target compound is a covalently linked hybrid of a pyrido[4,3-d]pyrimidine and a quinoxaline, connected through a carbonyl spacer. This architecture is structurally distinct from two key comparator classes: (i) simple pyrido[4,3-d]pyrimidines, which are potent kinase inhibitors (e.g., 4-N-(3-bromophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine with an EGFR IC50 of 10 nM) but lack the additional aromatic stacking surface of quinoxaline [1]; and (ii) pyrimidine-fused dihydroquinoxalinones (e.g., compound 12k, a tubulin polymerization inhibitor with IC50 = 0.2 nM) where the quinoxaline is directly fused to a pyrimidine rather than attached via a carbonyl linker [2]. The carbonyl spacer in the target compound introduces conformational flexibility and a hydrogen bond acceptor site that is absent in directly fused analogs, creating a differentiated pharmacophoric profile for engagement with shallow protein pockets or allosteric sites.

Scaffold Architecture
Class-level inference
H-bond acceptors: 5 vs. 4 (comparator 2)
Rotatable bonds: 2 vs. 3
Fraction Csp3: 0.36 vs. 0.0 (flat aromatic inhibitor)
Supports scaffold differentiation screening
In silico computed; no experimental confirmation
Kinase Inhibitor Design Fragment-Based Drug Discovery Scaffold Hopping Medicinal Chemistry

Kinase Inhibition: Isomeric Selectivity

The pyrido[4,3-d]pyrimidine ring system in the target compound is a regioisomer of the more common pyrido[2,3-d]pyrimidine scaffold. Recent patent literature explicitly claims substituted pyrido[4,3-d]pyrimidines as KRAS G12C, G12D, and G12V inhibitors with unexpectedly high cellular potency, whereas pyrido[2,3-d]pyrimidines are more commonly associated with dihydrofolate reductase inhibition [1]. In kinase assays, pyrido[4,3-d]pyrimidine derivatives have demonstrated potent EGFR inhibition with IC50 values as low as 0.13 nM (compound 5f), while the corresponding pyrido[3,4-d] isomer achieved only 0.008 nM—demonstrating that even subtle nitrogen positional changes dramatically alter potency by 16-fold [2]. Although no direct binding data exists for the target compound, its pyrido[4,3-d] connectivity positions the N3 pyrimidine nitrogen for the critical hinge-region hydrogen bond with kinase active sites, while the carbonyl-quinoxaline extension may reach into the solvent-exposed or allosteric pocket regions exploited by modern KRAS inhibitors.

Isomeric Selectivity
Class-level inference
Pyrido[4,3-d] connectivity associates with kinase inhibition; pyrido[2,3-d] with DHFR. No IC50 for target compound.
Aligns with KRAS/EGFR inhibitor patent landscape
No direct kinase assay data available
KRAS Inhibition Tyrosine Kinase Oncology Isomeric Selectivity

Predicted Drug-Likeness Profile

Computational property prediction indicates that 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline (MW 291.31, cLogP ~1.2, 5 H-bond acceptors, 0 H-bond donors) occupies a differentiated chemical space compared to the dihydroquinoxalinone tubulin inhibitor 12k (MW ~520, cLogP ~3.5, 7 H-bond acceptors, 1 H-bond donor) [1]. The target compound's lower molecular weight and LogP place it closer to fragment-like chemical space, while its zero hydrogen bond donor count distinguishes it from most kinase inhibitors that require at least one donor for hinge-region binding. These properties predict higher passive permeability (estimated 50–100 nm/s in PAMPA models) and lower plasma protein binding compared to larger, more lipophilic quinoxaline-containing inhibitors [2]. The absence of H-bond donors also eliminates a potential source of metabolic liability via glucuronidation, which is a known clearance pathway for phenolic and anilinic kinase inhibitors.

Drug-Likeness Profile
Cross-study comparable
MW 291 vs. ~520; cLogP ~1.2 vs. ~3.5; HBD 0 vs. 1; TPSA 65.5 vs. >100 Ų
May support solubility and selectivity screening
In silico prediction only; no experimental ADME
Drug-Likeness ADME Prediction Physicochemical Properties Lead Optimization

Synthetic Diversifiability

The carbonyl amide linkage in 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline provides a chemically accessible diversification point. The compound can serve as a precursor for amide bond-based library synthesis, where the quinoxaline-6-carboxylic acid component is activated and coupled to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine amine. This modular synthesis contrasts with directly fused pyrimido-quinoxaline systems (e.g., EP 0080941 A1, pyrimido[4,5-b]quinoxalines), which require multi-step cyclocondensation reactions that are less amenable to parallel library generation [1]. The tetrahydro-pyrido ring also contains a secondary amine that can undergo further N-functionalization (alkylation, acylation, sulfonylation), offering a second orthogonal diversification vector not available in fully aromatic fused ring systems. The compound is commercially available from multiple suppliers as a research-grade building block, with typical purity specifications of ≥95% [2].

Synthetic Diversifiability
Supporting evidence
2 orthogonal vectors (amide + amine) vs. 0–1; accessible in 2 convergent steps vs. 5+ linear steps
Enables efficient parallel library synthesis
Retrosynthetic analysis; supplier purity ≥95%
Parallel Synthesis Chemical Biology Building Block Utility Amide Bond Formation

Application Scenarios


Fragment-Based KRAS Inhibitor Lead Generation

The pyrido[4,3-d]pyrimidine core aligns with the pharmacophore requirements for KRAS G12C/G12D inhibition as described in recent patent literature (US20250034173A1) [1]. The low molecular weight (291 Da) and favorable cLogP (~1.2) make this compound suitable as a fragment hit for SPR-based or crystallographic fragment screening campaigns targeting KRAS mutants. The carbonyl-quinoxaline extension provides additional binding surface that could engage the cryptic allosteric pocket exploited by sotorasib and adagrasib analogs, while the tetrahydro-pyrido ring offers a vector for growing the fragment toward the P110 residue.

Dual-Kinase Probe Design via Orthogonal Diversification

The compound's two orthogonal reactive handles (the amide carbonyl for further elaboration and the tetrahydro-pyrido secondary amine for N-functionalization) enable systematic exploration of kinase selectivity profiles [2]. By varying the quinoxaline-6-carboxylic acid partner and the N-substituent on the pyrido ring independently, researchers can generate a matrix library to probe selectivity between EGFR, HER2, and KRAS kinases—targets for which pyrido[4,3-d]pyrimidine derivatives have demonstrated nanomolar potency [3].

Property-Driven Lead Optimization Starting Point

With zero hydrogen bond donors, moderate TPSA (65.5 Ų), and low predicted CYP inhibition risk, this compound occupies a favorable drug-like property space that is distinct from both advanced dihydroquinoxalinone leads (MW >500, cLogP >3.5) and flat aromatic kinase inhibitors (Fraction Csp3 = 0.0) [4]. Medicinal chemistry teams seeking to improve solubility and metabolic stability while maintaining kinase binding affinity can use this scaffold as a replacement for more lipophilic quinazoline or quinoline cores in established inhibitor series.

Chemical Biology Tool for Target Engagement Studies

The quinoxaline moiety is known to interact with the colchicine-binding site of tubulin when properly oriented [5]. While the target compound's pyrido[4,3-d]pyrimidine core orients it toward kinase targets rather than tubulin, the dual-scaffold architecture makes it a valuable chemical probe for assessing target engagement selectivity between kinase and tubulin binding. The carbonyl linker provides a spectroscopic handle (IR stretch at ~1640 cm⁻¹) that can be monitored in protein-ligand binding experiments.

Application
Selection Property
Validation Focus
Fragment-based KRAS inhibitor screening
Pyrido[4,3-d]pyrimidine connectivity
Binding confirmation via SPR/crystallography
Dual-kinase probe design
Orthogonal diversification handles
Selectivity profiling across kinase panel
Property-driven lead optimization
Drug-like property space (MW, cLogP, TPSA)
Solubility and metabolic stability testing
Target engagement studies
Carbonyl IR handle for monitoring
Protein-ligand binding specificity
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